molecular formula C19H22F2N2O2 B2652714 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1334373-72-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Cat. No.: B2652714
CAS No.: 1334373-72-6
M. Wt: 348.394
InChI Key: VJQBSJXVBNMUSO-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a difluorobenzoyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling of the Fragments: The final step involves coupling the cyclohexene, difluorobenzoyl, and azetidine fragments under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorobenzoyl group could enhance binding affinity and specificity, while the azetidine ring might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of a difluorobenzoyl group.

    N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxybenzeneacetamide: Another similar compound with a methoxybenzene group.

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is unique due to the presence of the difluorobenzoyl group, which can significantly influence its chemical properties and biological activity. The combination of the cyclohexene, difluorobenzoyl, and azetidine moieties provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c20-16-7-6-14(10-17(16)21)19(25)23-11-15(12-23)18(24)22-9-8-13-4-2-1-3-5-13/h4,6-7,10,15H,1-3,5,8-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQBSJXVBNMUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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